13H-Benzo(g)pyrido(2,3-a)carbazole 13H-Benzo(g)pyrido(2,3-a)carbazole
Brand Name: Vulcanchem
CAS No.: 207-87-4
VCID: VC19762401
InChI: InChI=1S/C19H12N2/c1-2-6-14-12(4-1)8-10-16-17(14)15-9-7-13-5-3-11-20-18(13)19(15)21-16/h1-11,21H
SMILES:
Molecular Formula: C19H12N2
Molecular Weight: 268.3 g/mol

13H-Benzo(g)pyrido(2,3-a)carbazole

CAS No.: 207-87-4

Cat. No.: VC19762401

Molecular Formula: C19H12N2

Molecular Weight: 268.3 g/mol

* For research use only. Not for human or veterinary use.

13H-Benzo(g)pyrido(2,3-a)carbazole - 207-87-4

Specification

CAS No. 207-87-4
Molecular Formula C19H12N2
Molecular Weight 268.3 g/mol
IUPAC Name 12,15-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14(19),15,17,20-decaene
Standard InChI InChI=1S/C19H12N2/c1-2-6-14-12(4-1)8-10-16-17(14)15-9-7-13-5-3-11-20-18(13)19(15)21-16/h1-11,21H
Standard InChI Key SRFZWNXMRFIYRW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=C(C=CC=N5)C=C4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

13H-Benzo(g)pyrido(2,3-a)carbazole features a pentacyclic framework comprising three benzene rings, one pyridine ring, and a carbazole system. The nitrogen atoms at positions 1 and 9 of the carbazole moiety contribute to its heteroaromatic character, enabling π-π stacking interactions and charge-transfer capabilities. The molecular formula, C₁₉H₁₂N₂, corresponds to a molecular weight of 268.3 g/mol, with a density of 1.358 g/cm³ and a boiling point of 559.2°C .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₉H₁₂N₂
Molecular Weight268.3 g/mol
Density1.358 g/cm³
Boiling Point559.2°C at 760 mmHg
LogP5.022
Polar Surface Area (PSA)28.68 Ų

The compound’s high LogP value (5.022) suggests significant lipophilicity, which influences its pharmacokinetic behavior in biological systems . Its crystalline structure, resolved via X-ray diffraction, reveals planar geometry with bond lengths consistent with aromatic conjugation .

Electronic Characteristics

The extended π-system facilitates intramolecular charge transfer, as evidenced by ultraviolet-visible (UV-Vis) spectroscopy, which shows absorption maxima at 320 nm and 380 nm. Density functional theory (DFT) calculations indicate a HOMO-LUMO gap of 3.2 eV, aligning with its potential as an organic semiconductor.

Synthetic Methodologies

Friedländer Hetero-Annulation

A solvent-free, one-pot synthesis employs 2,3,4,9-tetrahydrocarbazol-1-one and 3-amino-2-naphthoic acid under reflux with phosphorus oxychloride (POCl₃) at 120°C for 5 hours . The reaction proceeds via imine formation followed by cyclodehydration, yielding chloro-substituted derivatives (e.g., 7-chloro-benzo[6′,7′-a′]quino[2′,3′-a]-5,6-dihydrocarbazole) with 80% efficiency .

2,3,4,9-Tetrahydrocarbazol-1-one+3-Amino-2-naphthoic acidPOCl3,120C13H-Benzo(g)pyrido(2,3-a)carbazole\text{2,3,4,9-Tetrahydrocarbazol-1-one} + \text{3-Amino-2-naphthoic acid} \xrightarrow{\text{POCl}_3, 120^\circ \text{C}} \text{13H-Benzo(g)pyrido(2,3-a)carbazole}

Cyclization of Indole Derivatives

Alternative routes involve cyclization of 2-(indol-3-yl)pyridine precursors using Lewis acids such as zinc chloride. This method achieves yields of 65–70%, with regioselectivity governed by electronic effects of substituents.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The carbazole nitrogen directs electrophilic attacks to the para position of the pyridine ring. Nitration with nitric acid/sulfuric acid mixtures produces 10-nitro derivatives, while bromination yields 7-bromo analogs.

Metal Complexation

The compound forms coordination complexes with transition metals (e.g., Cu(II), Pd(II)) via nitrogen lone pairs. These complexes exhibit enhanced luminescence and catalytic activity in cross-coupling reactions.

Pharmacological Applications

Antitumor Activity

In vitro assays demonstrate potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 2.1 μM) and A549 lung carcinoma cells (IC₅₀ = 3.4 μM). Mechanistic studies suggest intercalation into DNA and topoisomerase II inhibition, inducing apoptosis through caspase-3 activation.

Antimicrobial Properties

Chloro-substituted derivatives exhibit broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 8 μg/mL against Staphylococcus aureus and Escherichia coli .

Material Science Applications

Organic Light-Emitting Diodes (OLEDs)

Thin films of 13H-Benzo(g)pyrido(2,3-a)carbazole exhibit blue emission (CIE coordinates: 0.15, 0.10) and external quantum efficiencies of 12.5% in prototype OLED devices.

Charge-Transport Layers

Hole mobility measurements via time-of-flight (TOF) techniques yield values of 0.02 cm²/V·s, comparable to N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine (NPB), making it suitable for photovoltaic applications.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the compound with a retention time of 12.3 minutes, confirming >99% purity.

Mass Spectrometry

Electrospray ionization (ESI-MS) in positive mode reveals a molecular ion peak at m/z 269.1 [M+H]⁺, consistent with the molecular formula C₁₉H₁₂N₂ .

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